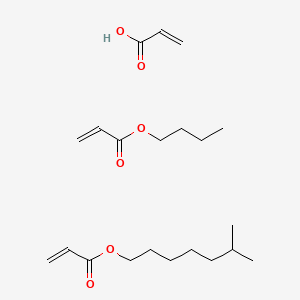
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is an organic compound with the molecular formula C17H24O8 It is a derivative of ethanetricarboxylic acid, where the ethane backbone is substituted with a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate typically involves the esterification of 1-(3,4-dimethoxyphenyl)ethane-1,2-diol with ethanetricarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the 3,4-dimethoxyphenyl group allows it to interact with aromatic amino acids in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethyl ethane-1,1,2-tricarboxylate: Similar structure but lacks the 3,4-dimethoxyphenyl group.
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Precursor in the synthesis of the target compound.
Uniqueness
Triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate is unique due to the presence of both the ester and the 3,4-dimethoxyphenyl groups
Propriétés
Numéro CAS |
64330-74-1 |
|---|---|
Formule moléculaire |
C19H26O8 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
triethyl 1-(3,4-dimethoxyphenyl)ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C19H26O8/c1-6-25-16(20)12-19(17(21)26-7-2,18(22)27-8-3)13-9-10-14(23-4)15(11-13)24-5/h9-11H,6-8,12H2,1-5H3 |
Clé InChI |
VOLLBRQEHOGAQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


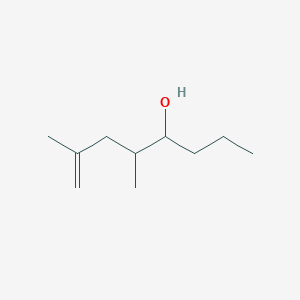

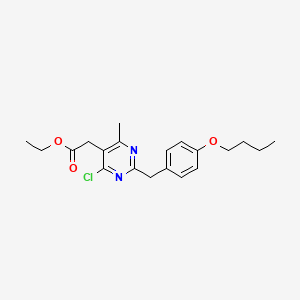
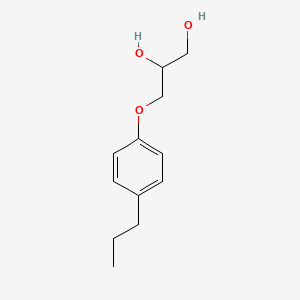

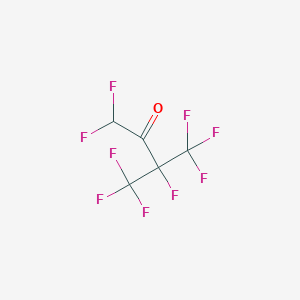

![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
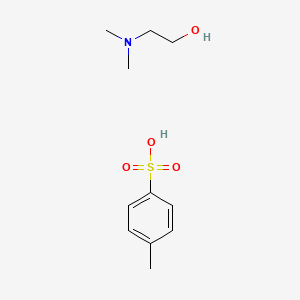
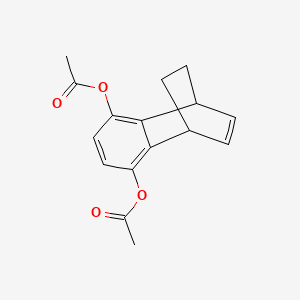
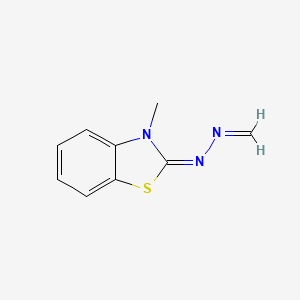
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
